molecular formula C23H37N3O3 B10857194 6-decyl-N-[[(3S)-pyrrolidin-3-yl]methyl]-1,3-benzoxazol-2-amine;formic acid

6-decyl-N-[[(3S)-pyrrolidin-3-yl]methyl]-1,3-benzoxazol-2-amine;formic acid

Cat. No.: B10857194
M. Wt: 403.6 g/mol
InChI Key: NCROFXPTZAVBIP-FYZYNONXSA-N
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Description

SLB1122168 (formic) is a small molecule inhibitor of sphingosine-1-phosphate (S1P) transport via the SPNS lysolipid transporter 2 (Spns2; SLC63A2). This compound is known for its potency in inhibiting S1P release, with an IC50 of 94 nM . It is more potent than its predecessor, SLF1081851 .

Preparation Methods

The synthetic route for SLB1122168 (formic) involves the preparation of 2-aminobenzoxazole derivatives. The compound is synthesized through a series of reactions, including the formation of the benzoxazole ring and subsequent functionalization with a decyl chain and a pyrrolidin-3-ylmethyl group The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product

Chemical Reactions Analysis

SLB1122168 (formic) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically modified derivatives of SLB1122168 (formic) with altered functional groups.

Properties

Molecular Formula

C23H37N3O3

Molecular Weight

403.6 g/mol

IUPAC Name

6-decyl-N-[[(3S)-pyrrolidin-3-yl]methyl]-1,3-benzoxazol-2-amine;formic acid

InChI

InChI=1S/C22H35N3O.CH2O2/c1-2-3-4-5-6-7-8-9-10-18-11-12-20-21(15-18)26-22(25-20)24-17-19-13-14-23-16-19;2-1-3/h11-12,15,19,23H,2-10,13-14,16-17H2,1H3,(H,24,25);1H,(H,2,3)/t19-;/m0./s1

InChI Key

NCROFXPTZAVBIP-FYZYNONXSA-N

Isomeric SMILES

CCCCCCCCCCC1=CC2=C(C=C1)N=C(O2)NC[C@H]3CCNC3.C(=O)O

Canonical SMILES

CCCCCCCCCCC1=CC2=C(C=C1)N=C(O2)NCC3CCNC3.C(=O)O

Origin of Product

United States

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